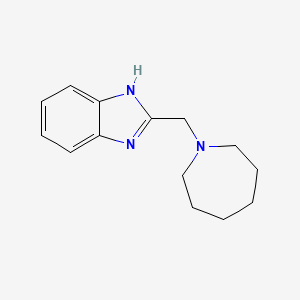

2-(1-azepanylmethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-6-10-17(9-5-1)11-14-15-12-7-3-4-8-13(12)16-14/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCDXXHAYMTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Azepanylmethyl 1h Benzimidazole and Analogues

Established Synthetic Routes to the Benzimidazole (B57391) Core

The construction of the benzimidazole ring system is a well-documented area of organic synthesis. nih.gov Classical methods, which remain relevant, primarily involve the cyclization of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile. mdpi.comnih.gov

Condensation Reactions with o-Phenylenediamine Derivatives

The most traditional and widely adopted method for benzimidazole synthesis is the Phillips-Ladenburg reaction. colab.wssemanticscholar.org This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles). wikipedia.orgrsc.orgthieme-connect.com The reaction is typically carried out under acidic conditions and often requires high temperatures to drive the dehydration and subsequent cyclization. semanticscholar.orgresearchgate.net For instance, the condensation of o-phenylenediamine with glycolic acid can yield 1H-benzimidazol-2-yl-methanol, a direct precursor for further functionalization. banglajol.info

A key starting material for the synthesis of the title compound is 2-(chloromethyl)-1H-benzimidazole. This intermediate can be synthesized by the reaction of o-phenylenediamine with chloroacetic acid. This reaction provides the necessary electrophilic handle at the 2-position for subsequent nucleophilic substitution.

Cyclocondensation Approaches

An alternative to the Phillips-Ladenburg method is the Weidenhagen reaction, which utilizes aldehydes as the one-carbon source. semanticscholar.orgrsc.org The reaction proceeds via the condensation of o-phenylenediamine with an aldehyde to form a dihydro-benzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. rsc.org Various oxidizing agents can be employed, and in some cases, the oxidation occurs spontaneously. rsc.org While versatile, this method can present selectivity challenges, potentially leading to mixtures of 1,2-disubstituted and 2-substituted benzimidazoles. iosrjournals.org

Modern variations of these cyclocondensation reactions often employ catalysts to improve yields and reaction conditions. nih.gov Catalysts ranging from Lewis acids like erbium triflate (Er(OTf)₃) to various metal nanoparticles have been shown to effectively promote the cyclization of o-phenylenediamines with aldehydes or carboxylic acids. nih.govpreprints.org

Introduction of the 1-Azepanylmethyl Moiety

Once the benzimidazole core, functionalized at the 2-position, is obtained, the next critical step is the introduction of the 1-azepanylmethyl group. This is typically achieved through nucleophilic substitution or Mannich-type reactions.

Alkylation and Functionalization Strategies at the 2-Position

The most direct route to 2-(1-azepanylmethyl)-1H-benzimidazole involves the SN2 reaction between 2-(chloromethyl)-1H-benzimidazole and azepane (also known as hexamethyleneimine). In this reaction, the nitrogen atom of the azepane ring acts as a nucleophile, displacing the chloride from the chloromethyl group. This alkylation is often performed in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base, such as potassium carbonate, to neutralize the HCl generated during the reaction. ijpsjournal.com The addition of a catalyst like potassium iodide (KI) can facilitate the reaction. ijpsjournal.comresearchgate.net

A similar strategy has been successfully used to synthesize a wide array of 2-(aminomethyl)benzimidazole derivatives by reacting 2-(chloromethyl)-1H-benzimidazole with various primary and secondary amines. researchgate.netnih.gov

Another prominent method is the Mannich reaction. nih.govchitkara.edu.in This is a three-component condensation involving the benzimidazole ring, formaldehyde (B43269), and a secondary amine, in this case, azepane. chitkara.edu.innih.gov The reaction proceeds by forming an Eschenmoser-like salt intermediate from formaldehyde and the amine, which then electrophilically attacks the benzimidazole. While the Mannich reaction often leads to substitution at the N1 position of the benzimidazole ring, modifications can be employed to target the 2-position if a suitable precursor is used. nih.govneu.edu.tr For instance, a pre-formed 2-substituted benzimidazole can undergo a Mannich reaction at the N-H position of the imidazole (B134444) ring. nih.govimpactfactor.org

Regioselective Synthesis Considerations

A significant challenge in the synthesis of N-substituted benzimidazoles is controlling regioselectivity. The benzimidazole ring contains two nucleophilic nitrogen atoms (N1 and N3), and alkylation or other substitution reactions can potentially occur at either position, as well as at the 2-substituent. nih.gov In the case of alkylating 2-(chloromethyl)-1H-benzimidazole, the desired reaction is on the exocyclic methylene (B1212753) carbon. However, side reactions involving alkylation of the ring nitrogens can occur.

Reaction conditions play a crucial role in directing the outcome. The choice of solvent, base, and temperature can influence the site of reaction. For the synthesis of this compound, performing the nucleophilic substitution under controlled conditions with a non-nucleophilic base helps ensure that the azepane preferentially attacks the chloromethyl group rather than the ring itself. ijpsjournal.com Protecting the N1 position of the benzimidazole ring is another strategy to ensure regioselective functionalization at the 2-position, although this adds extra steps to the synthetic sequence. nih.gov

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been applied to the synthesis of benzimidazoles. semanticscholar.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. jocpr.com The synthesis of various 2-substituted benzimidazoles, including Mannich bases and derivatives made from 2-(chloromethyl)-1H-benzimidazole, has been shown to proceed with significantly reduced reaction times and often in higher yields under microwave irradiation compared to conventional heating. preprints.orgijpsjournal.comimpactfactor.orgnih.govscispace.com For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with various amines can be completed in minutes using a microwave oven. ijpsjournal.com The synthesis of 2-aminomethyl benzimidazoles from o-phenylenediamine and glycine (B1666218) has also been efficiently achieved using microwave irradiation, offering a rapid and scalable method. google.com

Furthermore, the use of ultrasound irradiation and novel catalytic systems, including nanocatalysts and solid-supported reagents, represents the ongoing effort to develop more efficient, selective, and environmentally benign protocols for the synthesis of this important class of compounds. semanticscholar.orgresearchgate.netresearchgate.net For instance, zinc oxide nanoparticles have been used as a recyclable catalyst in the synthesis of 2-substituted benzimidazoles. semanticscholar.org

Data Tables

Table 1: Synthesis of 2-Substituted Benzimidazole Derivatives via Nucleophilic Substitution This table presents examples of synthesizing 2-aminomethyl benzimidazole derivatives, a class of compounds to which this compound belongs, using 2-(chloromethyl)-1H-benzimidazole as a starting material.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloromethyl-1H-benzimidazole | p-nitroaniline, K₂CO₃, KI | DMF, Microwave (3-4 min) | (1H-Benzimidazol-2-ylmethyl)-(4-nitro-phenyl)-amine | - | ijpsjournal.com |

| 2-chloromethyl-1H-benzimidazole | p-aminobenzoic acid, K₂CO₃, KI | DMF, Microwave (3-4 min) | 4-((1H-Benzimidazol-2-ylmethyl)-amino)-benzoic acid | - | ijpsjournal.com |

| 2-chloromethyl-1H-benzimidazole | p-aminophenol, K₂CO₃, KI | DMF, Microwave (3-4 min) | 4-((1H-Benzimidazol-2-ylmethyl)-amino)-phenol | - | ijpsjournal.com |

| 2-chloromethyl-1H-benzimidazole | 4-chloro-phenyl)-amine | - | (1H-Benzimidazole-2-ylmethyl)-(4-chloro-phenyl)-amine | 70% | researchgate.net |

Table 2: Classical and Advanced Methods for Benzimidazole Core Synthesis This table compares different conditions and approaches for synthesizing the core benzimidazole ring structure.

| Reactant 1 | Reactant 2 | Method/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Carboxylic Acids | Phillips-Ladenburg Reaction | Acidic, High Temp | 2-Substituted Benzimidazole | colab.wssemanticscholar.org |

| o-phenylenediamine | Aldehydes | Weidenhagen Reaction | Oxidative | 2-Substituted Benzimidazole | semanticscholar.orgrsc.org |

| o-phenylenediamine | Glycine | Microwave Irradiation | HCl, 119-280W | 2-aminomethyl-benzimidazole | google.com |

| o-phenylenediamine | Amino Acids | Microwave-assisted | One-pot batch reaction | Aminomethyl benzimidazoles | nih.gov |

| N-phenyl-o-phenylenediamine | Benzaldehyde | Microwave-assisted, Er(OTf)₃ | Solvent-free, 5 min | 1,2-disubstituted benzimidazole | preprints.org |

| o-phenylenediamine | Glacial Acetic Acid | Condensation | - | 2-methyl-1H-benzimidazole | banglajol.info |

One-Pot Reaction Methodologies

One-pot synthesis offers a streamlined approach to constructing benzimidazole derivatives, enhancing efficiency by reducing the need for intermediate isolation. researchgate.net These methods often involve the condensation of o-phenylenediamine with various aldehydes in the presence of a catalyst. doi.org For instance, a one-pot, three-component reaction can be employed, coupling benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by Fe(III) porphyrin, to produce a range of benzimidazole derivatives in high yields under mild conditions. nih.gov

Another efficient one-pot procedure involves the reaction of o-phenylenediamines with aromatic aldehydes using ammonium bromide as a catalyst in ethanol (B145695) at room temperature. derpharmachemica.com This method is noted for its simplicity and eco-friendly conditions. derpharmachemica.com Similarly, the use of catalysts like ammonium acetate in ethanol has been shown to be highly selective for producing 2-substituted benzimidazoles. bohrium.com Ultrasound irradiation combined with a reusable ZnFe2O4 nano-catalyst also facilitates an efficient one-pot synthesis from o-phenylenediamine and aromatic aldehydes. doi.org Such multicomponent reactions represent a powerful tool for generating complex molecules from simple starting materials in a single step. nih.govresearchgate.net

Table 1: Examples of One-Pot Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

| o-phenylenediamine, Aromatic Aldehydes | ZnFe2O4, Ultrasound | Ethanol | High | doi.org |

| o-phenylenediamine, Aromatic Aldehydes | NH4Br | Ethanol | Good | derpharmachemica.com |

| o-phenylenediamine, Aromatic Aldehydes | NH4OAc | Ethanol | Excellent | bohrium.com |

| Benzo-1,2-quinone, Aldehydes, NH4OAc | Fe(III) porphyrin | Ethanol | High | nih.gov |

| 2-(cyanomethyl)-benzimdazole, Aldehydes, Sulfur | Piperidine, Reflux | Ethanol | 69-86% | researchgate.net |

Green Chemistry Principles in Synthesis (e.g., Aqueous Media, Catalysis)

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact. researchgate.net This includes the use of water as a benign solvent, the development of recyclable catalysts, and the implementation of solvent-free reaction conditions. mdpi.comnih.gov

The synthesis of 2-aryl-benzimidazoles has been successfully achieved in aqueous media using catalysts like copper metallovesicles (CuMVs). rsc.org This approach offers mild reaction conditions and allows for catalyst recycling. rsc.org Similarly, erbium triflate (Er(OTf)3) has been used as a catalyst for the synthesis of 2-substituted benzimidazoles in water. mdpi.com The use of water not only serves as a green solvent but can also influence the chemoselectivity of the reaction. mdpi.com

Catalysis plays a pivotal role in green synthetic routes. Various metal catalysts, including those based on copper, iron, and zirconium, have been developed to be highly efficient and, in many cases, reusable. rsc.orgorgchemres.org For example, nano-Fe2O3 has been used as a recyclable catalyst for benzimidazole synthesis in water. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like alumina, further contribute to the green credentials of these synthetic protocols by reducing waste. mdpi.comnih.govrjptonline.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. rjptonline.orgrasayanjournal.co.in This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comarkat-usa.org

For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation in combination with a catalyst like Er(OTf)3 under solvent-free conditions has proven to be highly efficient, affording products in quantitative yields within minutes. nih.govmdpi.com The reaction of o-phenylenediamine with aldehydes or other carbonyl compounds is particularly amenable to microwave heating. dergipark.org.tr For instance, the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives and their subsequent reaction with amines can be effectively carried out in a microwave oven, reducing reaction times to just a few minutes. ijpsjournal.com These rapid, efficient, and often solvent-free procedures align well with the principles of green chemistry and are suitable for generating libraries of compounds for further study. nih.govrjptonline.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| 1,2-disubstituted benzimidazole synthesis | Conventional | 60 min | 61.4% | nih.gov |

| 1,2-disubstituted benzimidazole synthesis | Microwave | 5 min | 99.9% | nih.gov |

| Benzimidazole-thiazolidinedione synthesis | Conventional | 10-14 h | 65-78% | nih.gov |

| Benzimidazole-thiazolidinedione synthesis | Microwave | 10-15 min | 78-92% | nih.gov |

Derivatization Strategies for Structural Modification

Modification of the benzimidazole scaffold is crucial for tuning its chemical and biological properties. Derivatization can occur at the N-1 position of the imidazole ring or on the benzene (B151609) ring.

N-Alkylation and N-Functionalization

N-alkylation of the benzimidazole ring is a common strategy for introducing structural diversity. nih.gov This typically involves the reaction of the N-H group with an alkyl halide in the presence of a base. researchgate.net For instance, the synthesis of this compound can be envisioned through the initial preparation of 2-(chloromethyl)-1H-benzimidazole, followed by nucleophilic substitution with azepane. This reaction would likely target the N-1 position as well, potentially leading to a mixture of products if not controlled.

Regioselective N-alkylation can be achieved using specific catalysts or reaction conditions. rsc.org The use of benzylic alcohols as alkylating agents in the presence of a suitable catalyst offers a direct method for N-alkylation. capes.gov.br Sustainable methods for N-alkylation have also been developed using an alkaline water-SDS system, which avoids volatile organic solvents and can provide high yields of the alkylated product. researchgate.net

Substituent Effects on Reaction Pathways

The nature and position of substituents on the aromatic rings of the reactants have a significant impact on the reaction pathways and yields of benzimidazole synthesis. rsc.org When condensing o-phenylenediamine with substituted aldehydes, both electron-donating and electron-withdrawing groups on the aldehyde's benzene ring are generally well-tolerated, leading to good to excellent yields of the corresponding 2-aryl-benzimidazoles. doi.orgnih.gov

However, subtle electronic effects can influence reaction rates and selectivity. For example, in copper-catalyzed three-component reactions to form 1,2-substituted benzimidazoles, electron-withdrawing groups on the terminal alkyne reactant led to higher yields compared to electron-donating groups. rsc.org Conversely, substituents on the N-substituted o-phenylenediamine had only a slight influence on the yield. rsc.org In the synthesis of antifungal benzimidazole derivatives, the introduction of a chlorine atom at the para-position of a benzene ring was found to increase activity, highlighting how substituent choices can be guided by desired properties. nih.gov

Yield Optimization and Reaction Scalability

Optimizing reaction conditions is essential for maximizing product yield and ensuring the scalability of the synthesis for potential industrial applications. benthamdirect.com Key parameters for optimization include the choice and amount of catalyst, solvent, reaction temperature, and time. doi.org

For example, in the synthesis of 2-phenyl-1H-benzimidazole using a ZnFe2O4 nano-catalyst, the optimal catalyst concentration was found to be 10 mol%; increasing the amount further did not improve the yield. doi.org The choice of solvent is also critical. Studies on the gold nanoparticle-catalyzed synthesis of benzimidazoles showed that solvents like toluene (B28343) or xylene provided significantly higher yields than protic solvents like methanol (B129727) or ethanol under the tested conditions. mdpi.com

The scalability of a synthetic protocol is a crucial consideration. Microwave-assisted methods have been successfully scaled up; for instance, a synthesis of a 1,2-disubstituted benzimidazole was scaled to a 20 mmol level, achieving an excellent yield of 93% in just 25 minutes, demonstrating the industrial applicability of the procedure. nih.gov One-pot procedures using efficient catalysts are also advantageous for large-scale synthesis due to their operational simplicity and reduced waste generation. nih.gov The ability to recycle the catalyst, as demonstrated in several green chemistry approaches, further enhances the cost-effectiveness and scalability of the synthesis. doi.orgrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Application of ¹H NMR for Proton Assignment

The proton NMR (¹H NMR) spectrum of 2-(1-azepanylmethyl)-1H-benzimidazole is predicted to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core, the methylene (B1212753) bridge, and the azepane ring.

The benzimidazole moiety is expected to show a characteristic set of signals for its aromatic protons. Due to the tautomerism of the N-H proton in the imidazole (B134444) ring, the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) may show complex splitting patterns. Typically, two signals are observed in the downfield region, around 7.20-7.60 ppm, corresponding to the H-4/H-7 and H-5/H-6 pairs. arabjchem.orgnih.gov The N-H proton of the imidazole ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of 12.0-13.0 ppm, a characteristic feature for N-H protons in benzimidazoles. researchgate.net

The methylene bridge protons (-CH₂-) connecting the benzimidazole and azepane rings are expected to produce a singlet at approximately 3.8-4.2 ppm. chemrevlett.com The protons of the azepane ring will likely appear as a series of multiplets in the upfield region, typically between 1.5 and 2.8 ppm, reflecting the different chemical environments of the axial and equatorial protons within the seven-membered ring.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzimidazole N-H | 12.0 - 13.0 | Broad Singlet |

| Benzimidazole Ar-H (H-4/H-7) | 7.50 - 7.60 | Multiplet |

| Benzimidazole Ar-H (H-5/H-6) | 7.20 - 7.30 | Multiplet |

| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet |

| Azepane (-CH₂-) | 2.6 - 2.8 | Multiplet |

| Azepane (-CH₂-) | 1.5 - 1.7 | Multiplet |

Application of ¹³C NMR for Carbon Skeleton Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are predicted for each carbon atom in the benzimidazole and azepane moieties.

The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the methylene group, is expected to resonate significantly downfield, likely in the range of 150-155 ppm. arabjchem.orgmdpi.com The aromatic carbons of the fused benzene ring (C-4 to C-7) are predicted to appear between 110 and 140 ppm. Due to tautomerism, the signals for C-4/C-7 and C-5/C-6 may be averaged. The quaternary carbons C-3a and C-7a are also expected in this region. mdpi.comchemicalbook.com

The methylene bridge carbon is anticipated to have a chemical shift in the range of 45-55 ppm. The carbons of the azepane ring are expected to appear in the upfield region of the spectrum, typically between 25 and 55 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzimidazole C-2 | 150 - 155 |

| Benzimidazole C-3a/C-7a | 135 - 145 |

| Benzimidazole C-4/C-7 | 110 - 120 |

| Benzimidazole C-5/C-6 | 120 - 125 |

| Methylene (-CH₂-) | 45 - 55 |

| Azepane (-CH₂-) | 45 - 55 |

| Azepane (-CH₂-) | 25 - 30 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzimidazole and azepane rings.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between different parts of the molecule, such as the link between the methylene bridge and both the benzimidazole and azepane rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. nih.govorientjchem.org The aromatic C-H stretching vibrations of the benzimidazole ring are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene bridge and the azepane ring would be observed in the 2850-2950 cm⁻¹ region. hilarispublisher.com

The C=N stretching vibration of the imidazole ring is anticipated to produce a strong absorption band in the range of 1580-1620 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring are expected to appear as a series of bands between 1450 and 1600 cm⁻¹.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Benzimidazole) | 3100 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| C=N Stretch (Imidazole) | 1580 - 1620 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 229.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229. A prominent fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the azepane ring, leading to the formation of a stable benzimidazol-2-ylmethyl cation at m/z 131. Another significant fragmentation could be the loss of the azepanylmethyl group, resulting in a benzimidazole radical cation at m/z 117 or a protonated benzimidazole at m/z 118. nist.gov The fragmentation of the azepane ring would also contribute to the complexity of the spectrum.

Predicted Key Mass Fragments:

| m/z | Predicted Fragment |

| 229 | [M]⁺ |

| 131 | [C₈H₇N₂]⁺ |

| 117 | [C₇H₅N₂]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no experimental crystal structure is available for this compound, predictions can be made based on related structures. researchgate.netopenresearchlibrary.orgscilit.comsemanticscholar.org

Crystal Structure Analysis and Unit Cell Parameters

No experimental data from X-ray crystallography studies for this compound has been found. Such an analysis would typically provide precise measurements of the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ), which are fundamental for understanding the solid-state arrangement of the molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Conformational Analysis in Crystalline State

Without crystal structure data, a definitive analysis of the molecule's conformation in the crystalline state is not possible. This analysis would involve examining the spatial arrangement of the azepanyl and benzimidazole rings, including key torsion angles and intramolecular interactions that stabilize the observed conformation within the crystal lattice. Theoretical and computational studies could offer insights into potential stable conformations, but experimental validation is required for definitive characterization.

Elemental Analysis for Empirical Formula Validation

Experimental elemental analysis data for this compound, which would confirm its empirical formula (C₁₄H₁₉N₃), has not been located in published literature. This technique is crucial for verifying the purity and composition of a synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 73.97 | Data not available |

| Hydrogen (H) | 8.42 | Data not available |

Computational and Theoretical Chemical Investigations of 2 1 Azepanylmethyl 1h Benzimidazole

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 2-(1-azepanylmethyl)-1H-benzimidazole. These methods provide a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

Electronic Structure Analysis and Molecular Orbitals

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the electron density surface of this compound. This allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are critical for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound. (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |

Energy Minimization and Conformational Landscape Mapping

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds in the azepanylmethyl substituent.

Geometry Optimization: DFT calculations would be used to find the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. This involves systematically exploring the potential energy surface of the molecule to identify the geometry with the lowest electronic energy.

Conformational Analysis: By rotating the key dihedral angles, a conformational landscape map can be generated. This map reveals the relative energies of different conformers and the energy barriers for interconversion between them. This is crucial for understanding which shapes the molecule is likely to adopt under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structural verification.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative). (Note: This table demonstrates the principle; actual values would require specific calculations and experimental data.)

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C2 (Benzimidazole) | 152.5 | 151.8 |

| Methylene (B1212753) Bridge C | 55.3 | 54.9 |

| Azepane Cα | 52.1 | 51.7 |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Flexibility and Dynamic Behavior

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over a specific time period (typically nanoseconds to microseconds).

Root Mean Square Deviation (RMSD): This parameter would be monitored to assess the stability of the simulation and to see how much the molecule's structure deviates from its initial conformation.

Root Mean Square Fluctuation (RMSF): By analyzing the fluctuations of individual atoms or groups of atoms, regions of high flexibility, such as the azepane ring and the methyl linker, can be identified.

Solvent Effects on Molecular Structure

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects.

Explicit Solvation: By surrounding the this compound molecule with a box of explicit solvent molecules (e.g., water), the simulation can capture specific solute-solvent interactions, such as hydrogen bonding.

Radial Distribution Functions (RDFs): Calculating RDFs would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This can provide detailed information about the solvation shell and how the solvent organizes around the molecule, which in turn affects its conformation and reactivity.

Analysis of Intermolecular Interactions

A definitive analysis of the intermolecular interactions for this compound would require crystallographic data or high-level computational modeling. Such an analysis would typically explore the following:

π-π Stacking Interactions

Interactions between the aromatic benzimidazole (B57391) rings of neighboring molecules are plausible. The geometry of such π-π stacking (e.g., parallel-displaced or T-shaped) would be determined by the steric and electronic influence of the bulky azepanylmethyl group. Quantitative details, such as centroid-to-centroid distances and slip angles, are unavailable.

Dispersion Forces and Other Non-Covalent Interactions

London dispersion forces, arising from transient fluctuations in electron density, are expected to be a significant contributor to the cohesive energy of the crystal lattice, particularly due to the presence of the flexible and saturated azepane ring.

Hirshfeld Surface Analysis for Interaction Quantitation

A Hirshfeld surface analysis would provide a quantitative breakdown of the intermolecular contacts. By mapping properties like dnorm, di, and de onto the molecular surface, it is possible to visualize and quantify the relative contributions of different interactions (e.g., H···H, C···H, N···H) to the crystal packing. This analysis is entirely dependent on the availability of a crystallographic information file (.cif), which could not be found for this specific compound. A representative data table from such an analysis on a related compound typically appears as follows, but cannot be generated for the title compound:

| Interaction Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

| This is a placeholder table. No specific data for this compound is available. |

Tautomerism and Prototropic Exchange Studies of the Benzimidazole Moiety

The N-H proton of the benzimidazole ring can exist on either of the two nitrogen atoms, leading to tautomerism. Computational studies are essential for understanding the energetic landscape of this process.

Energetics of Tautomeric Forms

For 2-substituted benzimidazoles, the two tautomeric forms are non-equivalent. A computational study would calculate the relative electronic and Gibbs free energies of the 1H- and 3H-tautomers of 2-(1-azepanylmethyl)-benzimidazole. This would reveal which form is thermodynamically more stable in the gas phase and in various solvents. The energy barrier for the prototropic exchange could also be calculated. Without specific research, these crucial energetic values remain unknown.

| Tautomer | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| 1H-tautomer | Data not available | Data not available |

| 3H-tautomer | Data not available | Data not available |

| This is a placeholder table. No specific data for this compound is available. |

Influence of Substituents on Tautomeric Equilibrium

The tautomeric equilibrium of 2-substituted-1H-benzimidazoles, including this compound, is a critical aspect of their chemical behavior and biological activity. This equilibrium primarily involves the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring, resulting in two tautomeric forms. The position of this equilibrium can be significantly influenced by the electronic effects of substituents on the benzimidazole core. While direct experimental or extensive computational studies on the tautomerism of this compound are not extensively documented in the reviewed literature, the principles governing substituent effects in related benzimidazole systems can be extrapolated.

Substituents on the benzene (B151609) ring of the benzimidazole moiety can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The nature and position of these substituents alter the electron density distribution within the heterocyclic system, thereby affecting the relative stability of the two main tautomers.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, when attached to the benzene ring, increase the electron density of the imidazole nitrogen atoms. This increased electron density generally enhances the basicity of the nitrogen atoms. The specific influence on the tautomeric equilibrium depends on the position of the substituent. For instance, an EDG at the 5(6)-position would be expected to stabilize the proton on the adjacent nitrogen (N1 or N3), potentially shifting the equilibrium. Theoretical calculations on substituted 2,2'-bis-benzimidazoles have shown that the nature of the substituent influences the energy barriers for tautomeric interconversion. scispace.comresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the benzimidazole ring system. This reduction in electron density lowers the basicity of the imidazole nitrogens. Theoretical studies on 2-hydroxybenzimidazoles have demonstrated that EWGs can favor one tautomeric form over another. researchgate.net For example, a strong EWG at the 4(7)-position might destabilize the adjacent protonated nitrogen, thereby favoring the tautomer where the proton resides on the more distant nitrogen. In symmetrically substituted 2,2'-bis-benzimidazoles, chloro substituents were found to affect the equilibrium between conformers. scispace.com

The azepanylmethyl group at the 2-position is primarily an electron-donating group through an inductive effect. Any additional substituents on the benzene ring would exert their own electronic influence, and the net effect on the tautomeric equilibrium would be a combination of these factors. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers and thus the position of the tautomeric equilibrium. researchgate.netdergipark.org.tr Such calculations would involve optimizing the geometry of each tautomer and calculating their single-point energies to determine the more stable form.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties. nih.gov For this compound and its derivatives, QSPR models can be invaluable for predicting various properties without the need for extensive experimental measurements.

The development of a QSPR model begins with the creation of a dataset of molecules with known properties. For a hypothetical QSPR study on derivatives of this compound, this would involve synthesizing a series of analogues with varying substituents on the benzimidazole ring and experimentally measuring a property of interest (e.g., solubility, melting point, or a biological activity).

Once the data is collected, a set of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build the QSPR model, which takes the form of a mathematical equation relating the descriptors to the property. nih.gov

For instance, a hypothetical QSPR model could be represented by the following equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the calculated molecular descriptors. The quality of the model is assessed through various statistical parameters like the squared correlation coefficient (R²), which indicates how well the model fits the data. vjs.ac.vn

The predictive power of a QSPR model is contingent on the selection of relevant physicochemical descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr These are particularly important for understanding intermolecular interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for predicting properties like solubility and membrane permeability.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

The table below provides examples of physicochemical descriptors that could be used in a QSPR study of this compound derivatives. researchgate.net

| Descriptor Category | Descriptor Example | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Volume | The volume occupied by one mole of the substance. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

By establishing a statistically significant correlation between these descriptors and a particular property, a predictive QSPR model can be developed. Such a model would be a valuable tool in the rational design of new this compound derivatives with desired physicochemical characteristics.

Reactivity and Reaction Mechanism Studies

Chemical Transformations of the Benzimidazole (B57391) Ring System

The benzimidazole ring system in 2-(1-azepanylmethyl)-1H-benzimidazole is a versatile scaffold amenable to a variety of chemical transformations. The presence of the azepanylmethyl substituent at the 2-position influences the reactivity of the heterocyclic core.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole (B134444) moiety are nucleophilic and can readily undergo alkylation and acylation reactions. wikipedia.orglookchem.com The reaction with alkyl halides or acyl chlorides, typically in the presence of a base, leads to the formation of 1-substituted or 1,3-disubstituted benzimidazolium salts. nih.govresearchgate.net The choice of base and solvent system can influence the regioselectivity of the reaction. For instance, using a strong base like sodium hydride in an aprotic solvent such as THF is a common method for N-alkylation. nih.govhilarispublisher.com

Electrophilic Substitution: The benzene (B151609) ring of the benzimidazole system can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution is directed by the electron-donating nature of the fused imidazole ring. Generally, electrophilic attack occurs at the 4- and 7-positions, and to a lesser extent at the 5- and 6-positions. chemicalbook.com The reaction conditions for these transformations typically involve the use of strong acids and the corresponding electrophilic reagents.

Cyclization and Fusion Reactions: The benzimidazole nucleus can serve as a building block for the synthesis of more complex fused heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of pyrrolo[1,2-a]benzimidazoles, pyrazolo[1,5-a]benzimidazoles, and other fused systems. researchgate.net These reactions often proceed through initial N-alkylation followed by an intramolecular cyclization step.

A representative example of N-alkylation of a 2-substituted benzimidazole is presented in the table below.

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Benzyl bromide | K2CO3 | Acetonitrile | 1-Benzyl-2-(1-azepanylmethyl)-1H-benzimidazole | 85 |

| 2 | Ethyl iodide | NaH | THF | 1-Ethyl-2-(1-azepanylmethyl)-1H-benzimidazole | 78 |

| 3 | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-2-(1-azepanylmethyl)-1H-benzimidazole | 92 |

This table presents hypothetical data based on typical yields for N-alkylation and N-acylation of similar benzimidazole derivatives.

Reactivity of the Azepane Moiety

Oxidation: The nitrogen atom of the azepane ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. Furthermore, the methylene (B1212753) groups of the azepane ring can undergo oxidation, potentially leading to hydroxylated or carbonylated derivatives. For instance, metabolic studies on related compounds have shown oxidation at the 4'-position of the azepane ring. doi.org

Ring-Opening Reactions: Under certain conditions, the azepane ring can undergo ring-opening reactions. This can be initiated by cleavage of the C-N bond, particularly if the nitrogen is quaternized or activated. researchgate.netresearchgate.net For example, treatment with certain reagents can lead to the formation of linear amino-alkyl derivatives.

N-Dealkylation: The bond connecting the azepane nitrogen to the benzimidazole methyl group can be cleaved under specific reductive or oxidative conditions, leading to the formation of 2-methyl-1H-benzimidazole and azepane.

The following table illustrates a potential oxidation reaction of the azepane moiety.

| Entry | Oxidizing Agent | Solvent | Product |

| 1 | Hydrogen Peroxide | Acetic Acid | 2-((1-Oxidoazepan-1-yl)methyl)-1H-benzimidazole |

| 2 | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 2-((1-Oxidoazepan-1-yl)methyl)-1H-benzimidazole |

This table presents a hypothetical reaction based on the known oxidation of cyclic amines.

Investigation of Electron Transfer Properties

The electron transfer properties of this compound are of interest due to the redox-active nature of the benzimidazole core. These properties can be investigated using electrochemical techniques such as cyclic voltammetry. usm.my

Electrochemical Behavior: Cyclic voltammetry studies on benzimidazole derivatives typically reveal oxidation and reduction peaks corresponding to the transfer of electrons to and from the molecule. The potential at which these transfers occur provides information about the electron-donating or -accepting ability of the compound. The presence of the electron-donating azepanylmethyl group is expected to influence the redox potentials of the benzimidazole ring. Studies on similar benzimidazole derivatives have shown that the electrochemical behavior can be complex, sometimes involving coupled chemical reactions. researchgate.netresearchgate.net

Proton-Coupled Electron Transfer (PCET): The N-H bond of the benzimidazole ring can participate in proton-coupled electron transfer (PCET) processes. princeton.edu This mechanism is important in various chemical and biological reactions and involves the concerted transfer of a proton and an electron. The ability of this compound to undergo PCET could be relevant in its antioxidant activity and its role in certain catalytic cycles.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide further insights into the electron transfer properties. nih.govnih.gov These studies can help to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity.

Below is a table showing representative electrochemical data for a generic 2-substituted benzimidazole derivative.

| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |

| 2-Substituted Benzimidazole | +1.2 | -1.8 |

This table provides illustrative electrochemical data based on general values observed for benzimidazole derivatives.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound can proceed through various mechanistic pathways, depending on the nature of the reactants and reaction conditions.

Mechanism of N-Alkylation: The N-alkylation of the benzimidazole ring typically follows an SN2 mechanism. The reaction is initiated by the deprotonation of the N-H group by a base to form a nucleophilic benzimidazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-substituted product. researchgate.net

Mechanism of Mannich-type Reactions: The synthesis of this compound itself can be envisioned to occur via a Mannich-type reaction. This would involve the condensation of 2-aminomethyl-1H-benzimidazole (or a precursor) with formaldehyde (B43269) and a suitable amine, or more likely, the reaction of 2-chloromethyl-1H-benzimidazole with azepane. A more direct synthesis involves the condensation of o-phenylenediamine (B120857) with an azepane-containing carboxylic acid derivative. The derivatization at the benzylic carbon can also be achieved through a Mannich-like mechanism, where an iminium ion intermediate is attacked by a nucleophile. researchgate.netresearchgate.net

Mechanism of Electrophilic Substitution: Electrophilic substitution on the benzene ring proceeds via the classical arenium ion mechanism. An electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion). Subsequent loss of a proton restores the aromaticity and yields the substituted product.

Molecular Recognition and Binding Features of 2 1 Azepanylmethyl 1h Benzimidazole

Exploration of Specific Ligand-Target Intermolecular Binding Features

The interaction of benzimidazole (B57391) derivatives with biological targets is dictated by a range of intermolecular forces. These interactions are fundamental to their biological activity and applications in chemical research. The benzimidazole structure is analogous to natural purines, which allows it to interact readily with a variety of biopolymers. nih.govnih.gov

The benzimidazole nucleus possesses distinct hydrogen bonding capabilities that are crucial for its interaction with biological macromolecules. nih.govresearchgate.net The imidazole (B134444) part of the ring system contains a pyrrolic-type nitrogen atom (-NH-) that can act as a hydrogen bond donor and a pyridinic-type nitrogen atom (-N=) that serves as a hydrogen bond acceptor. nih.gov

This dual functionality allows benzimidazole derivatives to form strong and specific hydrogen bonds with amino acid residues in protein binding sites, such as with the carbonyl oxygen of the peptide backbone or with acidic and basic side chains. nih.gov For instance, in the crystal structure of 2-benzoyl-1H-benzimidazole, intermolecular N—H⋯N hydrogen bonds are observed, creating supramolecular chains. nih.gov This capacity for hydrogen bonding is a key determinant in the formation of stable ligand-target complexes.

The azepanylmethyl substituent at the 2-position of 2-(1-azepanylmethyl)-1H-benzimidazole introduces an additional tertiary amine nitrogen. While this nitrogen atom does not have a hydrogen to donate, its lone pair of electrons can act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donors on a target molecule.

| Interaction Type | Structural Feature | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | Imidazole N-H group | Donates a hydrogen atom to an acceptor group (e.g., carbonyl oxygen) on a target molecule. |

| Hydrogen Bond Acceptor | Imidazole C=N group | Accepts a hydrogen atom from a donor group (e.g., amino acid side chain) on a target molecule. |

| Hydrogen Bond Acceptor | Azepanyl nitrogen | The lone pair of electrons can accept a hydrogen from a donor on a target molecule. |

The fused benzene (B151609) ring of the benzimidazole scaffold is inherently hydrophobic and capable of engaging in several non-polar interactions. These hydrophobic and aromatic interactions are critical for the recognition and binding of benzimidazole derivatives to the hydrophobic pockets of proteins and other biological targets. nih.govresearchgate.net

Hydrophobic Interactions: The non-polar nature of the benzene ring and the methylene (B1212753) groups of the azepane ring allows the molecule to favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, and valine within a protein's binding site.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This involves the stacking of the electron-rich aromatic rings, contributing to the stability of the ligand-protein complex.

C-H⋯π Interactions: The C-H bonds of the azepane ring can also interact with the π-systems of aromatic residues in the target protein, a non-conventional type of hydrogen bond that further stabilizes the bound conformation. nih.gov

In docking studies of other N-alkylated benzimidazole derivatives, hydrophobic interactions with residues such as Tyr181, Tyr188, and Trp229 have been shown to be crucial for binding to enzymes like HIV reverse transcriptase. nih.gov

Scaffold Exploration in Chemical Biology Research

The benzimidazole scaffold is widely recognized as a "privileged scaffold" in chemical biology and medicinal chemistry. hilarispublisher.comnih.gov This is attributed to its ability to serve as a core structure for the development of a wide array of biologically active compounds. Its structural similarity to purine (B94841) allows benzimidazole derivatives to act as antagonists or inhibitors by competing with natural ligands for binding sites on enzymes and receptors. nih.govnih.gov

Researchers have extensively modified the benzimidazole core at various positions (primarily N-1 and C-2) to create libraries of compounds with diverse pharmacological activities, including antiparasitic, anticancer, and antiviral properties. hilarispublisher.comscholarsresearchlibrary.comnih.govnih.gov The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, for example, has led to the discovery of potent antiproliferative and antimicrobial agents. nih.gov The azepanylmethyl group in this compound represents one such modification at the 2-position, intended to explore new chemical space and modulate the biological activity of the parent scaffold.

Development as Molecular Probes

Benzimidazole derivatives are frequently used in the development of molecular probes, particularly fluorescent probes, for detecting and imaging biological species. The benzimidazole ring system often forms the core of fluorescent dyes due to its rigid, planar structure and conjugated π-electron system, which can give rise to intrinsic fluorescence.

By attaching specific recognition moieties to the benzimidazole scaffold, scientists can design probes that exhibit a change in their fluorescent properties (e.g., "turn-on" or "turn-off" fluorescence) upon binding to a target analyte, such as a metal ion or a biomolecule. For example, a benzimidazole-based fluorescent probe was developed for the selective recognition of Cobalt (II) ions, where the binding event led to fluorescence quenching. mdpi.com While there is no specific literature on this compound as a molecular probe, its structure suggests potential for such applications, possibly by modifying the azepane ring or the benzimidazole core with fluorogenic or analyte-binding groups.

Coordination Chemistry: Formation of Metal Complexes

The nitrogen atoms in the imidazole ring of benzimidazole derivatives make them excellent ligands for a wide variety of metal ions. The field of coordination chemistry has seen extensive use of benzimidazole-containing ligands to create metal complexes with interesting structural, electronic, and biological properties. nih.govnih.govresearchgate.netacademie-sciences.fr

These complexes have found applications in catalysis, materials science, and as potential therapeutic agents. nih.govnih.gov For instance, metal complexes of benzimidazole derivatives have been synthesized and evaluated for their anticancer activities, with some silver and copper complexes showing significant cytotoxicity against cancer cell lines. nih.govnih.gov The coordination of the metal ion to the benzimidazole ligand can enhance its biological activity compared to the free ligand.

In the case of this compound, the two nitrogen atoms of the imidazole ring and the nitrogen atom of the azepane ring can all potentially act as coordination sites, making it a potential bidentate or tridentate ligand for metal ions.

| Ligand | Metal Ion | Resulting Complex | Application/Finding | Reference |

|---|---|---|---|---|

| 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Silver (Ag+) | [Ag(L)2]NO3 | Displayed cytotoxicity against human lung and breast cancer cell lines. | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Copper (Cu2+), Zinc (Zn2+) | Various Cu(II) and Zn(II) complexes | Inhibited proliferation of cancer cells more effectively than the free ligands. | nih.gov |

| 2-(benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridines | Nickel (Ni2+) | Dichloronickel(II) complexes | Acted as catalysts for ethylene (B1197577) oligomerization. | academie-sciences.fr |

The design of ligands based on the benzimidazole scaffold for coordination chemistry follows several key principles aimed at tailoring the properties of the resulting metal complexes. The versatility of the benzimidazole structure allows for strategic modifications to control the coordination environment around the metal center. academie-sciences.fr

Tuning Steric and Electronic Properties: Substituents can be introduced onto the benzimidazole ring system to modulate the ligand's steric bulk and electronic properties. For example, electron-donating groups can increase the electron density on the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds. Conversely, bulky substituents can influence the geometry of the complex and restrict the number of ligands that can coordinate to the metal ion.

Introducing Additional Donor Atoms: The introduction of functional groups containing other potential donor atoms (like oxygen, sulfur, or additional nitrogens) at the 2-position or N-1 position can create multidentate ligands. These ligands can form more stable chelate rings with the metal ion. The 2-(1-azepanylmethyl) group in the title compound is an example of introducing an additional nitrogen donor site.

Controlling Coordination Mode: The nature and position of substituents can dictate how the ligand binds to the metal. A simple 2-substituted benzimidazole might act as a monodentate ligand through the pyridinic nitrogen. However, with a chelating group at the 2-position, like in this compound, it can act as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal ion.

These design principles allow for the rational synthesis of metal complexes with desired geometries, stability, and reactivity for various applications, from catalysis to medicine.

In-Depth Analysis of this compound Reveals Data Scarcity in Molecular Recognition

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the documented research concerning the specific molecular recognition and metal-binding features of the chemical compound this compound. Despite the well-established role of the broader benzimidazole family as versatile ligands in coordination chemistry, detailed experimental studies focusing on the metal ion selectivity, stoichiometry, and geometric configurations of adducts formed with this particular derivative are not publicly available.

The benzimidazole moiety is a well-known structural motif in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. The nitrogen atoms within the imidazole ring act as effective donors, facilitating the formation of various coordination geometries. Typically, research in this area involves the synthesis of a ligand, followed by complexation with different metal salts. The resulting metal-ligand adducts are then characterized using techniques such as X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry to determine their precise three-dimensional structure, the ratio of metal to ligand, and the ligand's preference for certain metals over others.

However, for the specific compound this compound, which features a seven-membered azepane ring attached to the benzimidazole core via a methylene bridge, such detailed characterization data is conspicuously absent from the accessible scientific literature. Searches of scholarly databases have not yielded specific studies that would provide the empirical data necessary to accurately describe its metal binding behavior.

Without such foundational research, any discussion on the following topics for this compound would be speculative and not meet the standards of a scientifically rigorous article:

Geometric Configurations of Metal-Ligand Adducts:No X-ray crystal structures or other spectroscopic studies are available that would define the geometry (e.g., tetrahedral, square planar, octahedral) of the coordination sphere when this ligand binds to a metal center.

While general principles of coordination chemistry allow for predictions, an authoritative and factual article as requested cannot be constructed without specific, published research findings for the compound . Further experimental investigation is required to elucidate the molecular recognition and binding features of this compound.

Analytical Chemistry Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of "2-(1-azepanylmethyl)-1H-benzimidazole". These methods offer high resolution and sensitivity for both purity assessment and quantification.

Method Optimization for Purity Assessment

A robust reversed-phase HPLC (RP-HPLC) method is typically developed for the purity assessment of "this compound". The development process involves a systematic optimization of chromatographic parameters to achieve optimal separation of the main compound from any potential impurities.

Key parameters that are optimized include:

Stationary Phase: C18 or C8 columns are commonly employed for the separation of benzimidazole (B57391) derivatives, offering a good balance of hydrophobicity and retention.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is a critical parameter, as benzimidazoles are basic compounds; adjusting the pH can significantly impact retention time and peak shape. researchgate.netnih.gov A mobile phase containing acetonitrile and water with an acidifier like formic or phosphoric acid is often a suitable starting point. sielc.comsielc.com

Detection Wavelength: Benzimidazole derivatives generally exhibit strong UV absorbance. A detection wavelength in the range of 270-285 nm is often selected for sensitive detection of the benzimidazole chromophore. mdpi.com

Flow Rate and Column Temperature: These are adjusted to achieve a reasonable analysis time while maintaining good resolution and peak symmetry.

A typical set of optimized HPLC conditions for purity analysis is presented in the table below.

Table 1: Optimized HPLC Method Parameters for Purity Assessment | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 275 nm | | Injection Volume | 10 µL |

This method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of "this compound" in bulk or simple formulations. The benzimidazole ring system possesses a characteristic chromophore that absorbs UV radiation. acs.org

A typical method involves dissolving a precisely weighed sample of the compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration is then determined using a previously constructed calibration curve of absorbance versus concentration. The λmax for 2-substituted benzimidazoles is typically found in the range of 270-285 nm. mdpi.com

Alternatively, some spectrophotometric methods for benzimidazoles involve derivatization or complex formation to shift the absorbance to the visible region, which can sometimes enhance sensitivity and selectivity. nih.gov For example, a method based on the reaction with iron (III) and ferricyanide to produce a Prussian blue product has been used for some benzimidazole derivatives. nih.gov However, a direct UV measurement is often sufficient and preferred for its simplicity.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of "this compound" and its impurities.

In a typical LC-MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzimidazole derivatives, typically producing a protonated molecular ion [M+H]⁺ in the positive ion mode.

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides valuable structural information. For "this compound", the expected fragmentation pathways would likely involve:

Cleavage of the bond between the methylene (B1212753) group and the azepane ring.

Cleavage of the bond between the methylene group and the benzimidazole ring.

Fragmentation of the azepane ring.

Characteristic fragmentation of the benzimidazole ring system. journalijdr.comresearchgate.net

This information is invaluable for confirming the identity of the main compound and for identifying unknown impurities by analyzing their mass-to-charge ratios and fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data

| Compound | Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) | Potential Major Fragment Ions (m/z) |

|---|

| This compound | C₁₄H₁₉N₃ | 229.32 | 230.16 | 131 (benzimidazolyl-methyl cation), 99 (azepane fragment) |

Integration of Analytical Quality by Design (AQbD) Principles

The principles of Analytical Quality by Design (AQbD) are increasingly being applied to the development of analytical methods for pharmaceutical compounds. youtube.com AQbD is a systematic approach that begins with predefined objectives and emphasizes understanding of the method and control of variables to ensure the quality of the analytical results throughout the lifecycle of the method. nih.gov

For the analytical methods of "this compound", the AQbD workflow would involve:

Defining the Analytical Target Profile (ATP): This defines the goal of the method, such as the required accuracy, precision, and sensitivity for purity testing.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., resolution, tailing factor), while CMPs are the variables that can affect them (e.g., mobile phase pH, column temperature).

Risk Assessment: Tools like Ishikawa (fishbone) diagrams are used to identify potential risks to method performance.

Method Operable Design Region (MODR): Using Design of Experiments (DoE), a multidimensional space is defined where variations in method parameters are shown not to significantly affect the results, ensuring method robustness. jmpas.com

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as intended, with ongoing monitoring to identify opportunities for improvement.

By implementing AQbD, the developed analytical methods for "this compound" are more robust, reliable, and flexible to changes throughout the product's lifecycle. nih.gov

Emerging Research Perspectives for 2 1 Azepanylmethyl 1h Benzimidazole

Design of Novel Functional Materials Incorporating the Scaffold

The unique architecture of 2-(1-azepanylmethyl)-1H-benzimidazole makes it an attractive building block for the creation of new functional materials. The benzimidazole (B57391) unit offers thermal stability and charge-transporting properties, while the azepanylmethyl substituent can be leveraged to tune solubility and morphology.

Polymer Synthesis:

Researchers are exploring the incorporation of benzimidazole moieties into polymer backbones to develop materials with enhanced thermal and mechanical properties. For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions. nih.gov These polymers exhibit high glass transition temperatures and are soluble in various organic solvents, allowing for the casting of transparent and flexible films. nih.gov While this example uses a derivative, the principles could be extended to polymers incorporating the this compound scaffold, potentially leading to new high-performance materials for electronics or aerospace applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The nitrogen atoms in the imidazole (B134444) ring are excellent coordination sites for metal ions, making benzimidazole derivatives ideal ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The assembly of 2-arylbenzimidazoles at the air/water interface has been shown to form supramolecular structures, and the presence of metal ions like Ag(I) can lead to in-situ coordination. nih.gov The specific geometry and flexibility of the azepane group in this compound could direct the formation of novel network topologies with unique functional properties.

| Material Type | Potential Monomer/Ligand | Potential Properties & Applications |

| High-Performance Polymers | This compound derivatives | Enhanced thermal stability, mechanical strength, solubility; applications in flexible electronics, high-temperature coatings. |

| Coordination Polymers | This compound | Tunable network structures, porosity; applications in gas separation, heterogeneous catalysis, chemical sensing. |

| Metal-Organic Frameworks (MOFs) | Functionalized this compound | High surface area, selective guest uptake; applications in drug delivery, gas storage, selective separations. |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for developing complex and functional systems. The this compound molecule is well-suited for such studies due to its hydrogen bonding capabilities, potential for π-π stacking, and the presence of a flexible side chain.

Host-Guest Chemistry:

The encapsulation of guest molecules by synthetic hosts can alter their properties, such as solubility and stability, which is particularly relevant for drug delivery systems. Cucurbit[n]urils (Q[n]s) and cyclodextrins (CDs) are macrocyclic hosts known to form stable inclusion complexes with a variety of guest molecules, including benzimidazole derivatives. nih.govnih.gov

Studies have shown that 2-substituted benzimidazole derivatives can form 1:1 host-guest complexes with tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net). nih.govresearchgate.netrsc.org These interactions are primarily driven by hydrogen bonding and ion-dipole forces. nih.govresearchgate.net The inclusion of the benzimidazole guest within the host cavity can enhance its fluorescence and slightly improve its solubility. nih.govrsc.org The azepane ring of this compound could influence the binding geometry and affinity with such hosts, potentially leading to novel systems for controlled release or molecular recognition.

Self-Assembly:

Benzimidazole derivatives can self-assemble into larger, ordered structures through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The resulting supramolecular architectures can range from nanoparticles to nanofibers. nih.gov The azepanylmethyl group in this compound could play a crucial role in directing the self-assembly process, leading to the formation of unique morphologies with potential applications in nanotechnology and biomaterials.

| Host Molecule | Guest Molecule | Driving Forces for Complexation | Potential Applications |

| Cucurbit[n]urils (e.g., TMeQ researchgate.net) | This compound | Hydrogen bonding, ion-dipole interactions, hydrophobic effects | Drug delivery, enhanced fluorescence for sensing, molecular switches. |

| Cyclodextrins (α, β, γ) | This compound | Hydrophobic interactions, van der Waals forces | Increased drug solubility and bioavailability, stabilization of the guest molecule. |

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of benzimidazole derivatives is an active area for such innovations.